Home > Products > Screening Compounds P24183 > Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV - 359886-84-3

Cdk4/6 Inhibitor IV

Catalog Number: EVT-254717
CAS Number: 359886-84-3
Molecular Formula: C27H32N6O
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cdk4/6 inhibitor IV is a cell-permeable triaminopyrimidine that reversibly blocks Cdk4/cyclin D1 and Cdk6/cyclin D1 activity with IC50 values of 1.5 and 5.6 μM, respectively. It demonstrates potent selectivity for Cdk4/6 over Cdk5/p35, v-abl, c-met, IGF-1R, insulin receptor, Cdk2/cyclin A, Cdk2/cyclin E, Cdk4/cyclin D2, Cdk6/cyclin D2, and Cdk1/cyclin B (IC50s = > 10-100 µM). At 5-10 µM, this compound blocks retinoblastoma protein phosphorylation at Ser780 and Ser795, inducing cell cycle arrest in the G1 phase and apoptosis in asynchronous cell lines. In mice bearing human HCT116 colon carcinoma xenografts, 30 mg/kg, i.p. Cdk/6 inhibitor IV suppressed tumor growth after 29 days of treatment.
4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol is a member of indoles.

Compound 1: Methyl (E)-4-[2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazole-3-yl)-4-fluorophenoxy]-3-methoxy-but-2-enoate

Compound Description: This compound, identified as component [A] in a patent for synergistic herbicidal compositions [], is a pyrazole derivative with herbicidal activity. It exhibits enhanced herbicidal efficacy when combined with other herbicides.

Compound 2: N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide

Compound Description:This naphthol derivative was synthesized through a multi-step process involving a three-component reaction []. While its specific biological activity is not described in the paper, its structure suggests potential pharmaceutical applications.

Classification

Cdk4/6 Inhibitor IV falls under the classification of small-molecule inhibitors that specifically target serine/threonine kinases, particularly Cdk4 and Cdk6. It is part of a broader category of compounds designed to halt cell proliferation by interrupting the cell cycle.

Synthesis Analysis

The synthesis of Cdk4/6 Inhibitor IV involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified to yield the desired compound.
  2. Reagents: Common reagents used in the synthesis may include coupling agents, solvents such as dimethyl sulfoxide (DMSO), and various catalysts depending on the specific reactions involved.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and times to optimize yield and purity. For example, reactions may be performed at room temperature or under reflux conditions, depending on the reactivity of the starting materials.
  4. Purification: After synthesis, purification techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate the final product from unreacted materials and by-products.
Molecular Structure Analysis

Cdk4/6 Inhibitor IV has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity:

  • Core Structure: The compound typically features a core that allows for binding to the ATP-binding site of Cdk4 and Cdk6.
  • Functional Groups: The presence of nitrogen-containing heterocycles and aromatic rings enhances its binding affinity and selectivity towards the target kinases.
  • 3D Configuration: Molecular docking studies have shown that the inhibitor adopts a conformation that allows it to interact effectively with key residues in the active site of Cdk4/Cdk6, forming hydrogen bonds that stabilize the inhibitor-enzyme complex .

Relevant Data

  • Molecular Weight: Approximately 400-500 g/mol (exact value varies based on specific substitutions).
  • Chemical Formula: Specific formula details may vary but typically include carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Chemical Reactions Analysis

Cdk4/6 Inhibitor IV participates in several key chemical reactions:

  1. Binding Reaction: The primary reaction involves the reversible binding of the inhibitor to the ATP-binding site of Cdk4/Cdk6, leading to inhibition of kinase activity.
  2. Phosphorylation Reactions: By inhibiting these kinases, Cdk4/6 Inhibitor IV indirectly affects downstream phosphorylation events critical for cell cycle progression.
  3. Cellular Responses: The inhibition leads to G1 phase arrest in cancer cells, preventing their transition to S phase and ultimately reducing proliferation .
Mechanism of Action

The mechanism of action for Cdk4/6 Inhibitor IV is centered on its ability to inhibit cyclin-dependent kinases 4 and 6:

  • Inhibition of Kinase Activity: By binding to these kinases, the inhibitor prevents their interaction with cyclin D proteins, which are essential for phosphorylating retinoblastoma protein (Rb).
  • G1 Phase Arrest: This inhibition leads to reduced phosphorylation of Rb, maintaining it in an active form that represses E2F transcription factors responsible for driving cell cycle progression into S phase.
  • Induction of Apoptosis: Prolonged inhibition can trigger apoptotic pathways in cancer cells due to sustained cell cycle arrest .
Physical and Chemical Properties Analysis

Cdk4/6 Inhibitor IV exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like DMSO but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature; optimal storage conditions are typically at -20°C.
  • Melting Point: Specific melting point data is not widely reported but is essential for characterizing solid-state properties.

Relevant Data

  • Log P (Partition Coefficient): Indicates lipophilicity which affects bioavailability.
  • pKa Values: Relevant for understanding ionization states at physiological pH.
Applications

Cdk4/6 Inhibitor IV has significant applications primarily in oncology:

  1. Cancer Therapy: It is being explored as a therapeutic agent for various cancers characterized by dysregulated cell cycle control, particularly breast cancer.
  2. Research Tool: Used in laboratory settings to study cell cycle regulation and the effects of kinase inhibition on cancer cell proliferation.
  3. Drug Development: Serves as a lead compound for developing new inhibitors with improved selectivity and potency against Cdk4/Cdk6.

Properties

CAS Number

359886-84-3

Product Name

Cdk4/6 Inhibitor IV

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol

Molecular Formula

C27H32N6O

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O

Synonyms

trans-4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.